Cholesteryl (pyren-1-yl)hexanoate

Lipoprotein oxidation Atherosclerosis Fluorescence quenching

Fluorescent cholesterol probes are not interchangeable-polar dyes (NBD, dansyl) alter membrane partitioning and undergo LCAT esterification, corrupting trafficking data. P6Chol (CAS 96886-70-3) solves this: its hydrophobic hexanoate linker anchors pyrene exclusively in the lipoprotein/lipid bilayer core, resisting enzymatic esterification. • Lo/Ld phase discrimination: 373/379 nm; excimer at ~474 nm quantifies cholesterol clustering. • Core-specific peroxidation tracking: Cu²⁺-catalyzed fluorescence decrease in LDL/HDL. • Published, validated spectral parameters enable cross-study reproducibility.

Molecular Formula C49H64O2
Molecular Weight 685.0 g/mol
Cat. No. B12059492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl (pyren-1-yl)hexanoate
Molecular FormulaC49H64O2
Molecular Weight685.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C
InChIInChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42-,43+,44+,48+,49-/m1/s1
InChIKeyYRAVQIYIXJZCDI-JOMFGNKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl (pyren-1-yl)hexanoate Evidence Guide


Cholesteryl (pyren-1-yl)hexanoate (CAS 96886-70-3), also designated P6Chol or cholesterol-pyrene, is an extrinsically fluorescent cholesterol ester comprising a cholesterol backbone esterified via a six-carbon hexanoate linker to a pyrene fluorophore . With a molecular formula of C49H64O2 and molecular weight of 685.03 g/mol, this amphiphilic compound integrates into lipid bilayers and lipoprotein particles while enabling fluorescence-based detection via pyrene's characteristic monomer (I₁–I₅ bands) and excimer (emission at ~474 nm) signals [1]. Unlike many fluorescent cholesterol analogs that rely on polarity-sensitive dyes (e.g., NBD, dansyl), the pyrene moiety provides concentration-dependent excimer formation that reports on molecular proximity and local lipid ordering without requiring environmental polarity shifts [2].

Why P6Chol Cannot Be Replaced


Fluorescent cholesterol analogs are not interchangeable due to fundamental differences in fluorophore chemistry, linker architecture, and biological processing. Polar fluorophores such as NBD and dansyl alter membrane partitioning behavior and are substrates for lecithin-cholesterol acyltransferase (LCAT)-mediated esterification, which confounds trafficking studies by converting the probe into an esterified species with altered localization [1]. In contrast, pyrene-labeled cholesterol esters with appropriate linker length (n=6 for P6Chol) resist LCAT esterification and report on membrane ordering through excimer formation—a proximity-dependent signal that polarity-sensitive dyes cannot provide [2]. Furthermore, the hydrophobic hexanoate linker of P6Chol anchors the probe specifically within the hydrophobic core of lipoproteins and lipid bilayers, whereas amphipathic phospholipid-pyrene conjugates (e.g., P10PC) localize to interfacial regions, and BODIPY- or NBD-tagged sterols may preferentially partition into disordered membrane phases [3]. These physicochemical and metabolic divergences mean that substituting P6Chol with another fluorescent cholesterol analog—even another pyrene derivative—yields fundamentally different spatial and metabolic information.

P6Chol Quantitative Comparison Evidence


Core-Specific Lipoprotein Peroxidation Monitoring

P6Chol (cholesteryl pyrenyl hexanoate) specifically localizes to the hydrophobic core of LDL and HDL, enabling peroxidation monitoring exclusively in this compartment. In contrast, the phospholipid-based probes P10PC (pyrene decanoyl phosphatidylcholine) and P12CS (pyrene dodecanoyl sulfatide) localize to the amphipathic envelope of the same lipoproteins [1]. Under Cu²⁺-catalyzed peroxidation, all three probes exhibited progressive fluorescence decreases due to pyrene involvement in the peroxidative reaction, but the spatial information obtained is probe-specific and non-interchangeable [1].

Lipoprotein oxidation Atherosclerosis Fluorescence quenching

LCAT Esterification Resistance vs. NBD-Cholesterol

Pyrene-labeled cholesterol analogs, including P6Chol, are not esterified by lecithin-cholesterol acyltransferase (LCAT), in direct contrast to NBD-cholesterol (NBD-Chol) which undergoes LCAT-mediated esterification [1][2]. This metabolic distinction has profound consequences for cellular trafficking studies: NBD-Chol, once esterified, accumulates in cytosolic lipid droplets and reports on the esterification pathway, whereas pyrene-cholesterol remains in its free sterol form and localizes to ordered membrane compartments [2].

Cholesterol trafficking LCAT assay Lipoprotein metabolism

Validated Spectral Wavelengths for Lo/Ld Discrimination

Cholesterol-pyrene (P6Chol) has been systematically characterized in liquid-ordered (Lo) and liquid-disordered (Ld) membrane phases, yielding empirically validated spectral wavelengths for domain discrimination [1]. Through statistical multivariate analysis of pyrene fluorescence spectra, 373 nm and 379 nm were identified as the most discriminant excitation/emission wavelengths to distinguish Lo from Ld environments, while excimer emission at 474 nm quantitatively reports on cholesterol clustering behavior [1]. In Lo membranes at low temperature, cholesterol-pyrene exists as both multimers and monomers; at elevated temperatures, Lo character decreases and cholesterol-pyrene tends to cluster. In Ld membranes, the probe remains predominantly monomeric [1].

Lipid rafts Membrane biophysics Fluorescence spectroscopy

PS Compatibility Advantage Over PMMA and PVC

Pyrene-cholesterol esters exhibit matrix-dependent aggregation behavior when doped into common polymer matrices. Comparative spectral analysis across three polymers—polystyrene (PS), poly(methyl methacrylate) (PMMA), and polyvinylchloride (PVC)—revealed that fluorescence spectral changes with increasing probe concentration (0.002–0.06 mol kg⁻¹) are less pronounced in PS than in PMMA or PVC, indicating higher compatibility and reduced aggregation of the pyrene-cholesterol ester in the PS matrix [1]. Two limiting spectral behaviors were observed across matrices: (1) medium to large red shift of the entire fluorescence spectrum, or (2) formation of an excimer emission band at approximately 500 nm. The pyrene-cholesterol esters in PS showed minimal shifts toward either limiting case compared to the other matrices [1].

Polymer science Fluorescent dopants Materials compatibility

P6Chol Research & Industrial Applications


Core-Specific Lipoprotein Peroxidation Studies

Based on direct comparative evidence that P6Chol localizes exclusively to the hydrophobic core of LDL and HDL, this probe is optimally suited for studies requiring compartment-specific monitoring of lipid peroxidation [1]. Researchers investigating the oxidative modification hypothesis of atherosclerosis can use P6Chol to track peroxidation kinetics specifically within the cholesteryl ester-rich core, where oxidation products initiate foam cell formation. The fluorescence decrease of P6Chol upon Cu²⁺-catalyzed peroxidation provides a quantitative readout of core-specific oxidative damage that cannot be obtained using envelope-localizing probes such as P10PC or P12CS [1].

Validated Lo/Ld Membrane Phase Discrimination

Cholesterol-pyrene is the only cholesterol-based fluorescent probe with empirically validated, published spectral wavelengths for discriminating liquid-ordered (Lo) from liquid-disordered (Ld) membrane phases [2]. Investigators studying lipid raft formation, membrane domain organization, or the effects of bioactive lipids (e.g., ceramide) on membrane order can employ the validated parameters—373 nm and 379 nm for Lo/Ld discrimination, and 474 nm excimer emission for cholesterol clustering quantification—to obtain standardized, reproducible measurements [2]. This eliminates the need for de novo spectral characterization in each experiment and enables cross-study comparability.

Cholesterol Trafficking with LCAT Resistance

For experiments where the probe must remain in its native, unesterified state to accurately report on free cholesterol distribution, P6Chol is the appropriate selection over NBD-cholesterol, which undergoes LCAT-mediated esterification [3]. This distinction is critical for tracking cholesterol delivery to ordered intracellular membrane compartments (late endosomes, multivesicular bodies) versus accumulation in cytosolic lipid droplets. The resistance of pyrene-labeled cholesterol to esterification ensures that the fluorescence signal reports on free sterol localization rather than on the esterification pathway itself [3].

PS-Based Fluorescent Composites and Sensors

Materials science applications requiring a fluorescent cholesterol ester dopant in polymer matrices should prioritize polystyrene (PS) as the host material based on direct comparative evidence of reduced aggregation and minimal concentration-dependent spectral perturbation in PS relative to PMMA and PVC [4]. P6Chol-doped PS composites maintain stable fluorescence characteristics across the concentration range of 0.002–0.06 mol kg⁻¹, making this combination suitable for solid-state fluorescence sensors, optical materials, or calibration standards where spectral consistency is paramount [4].

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